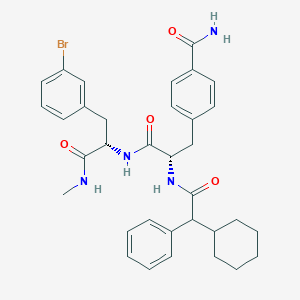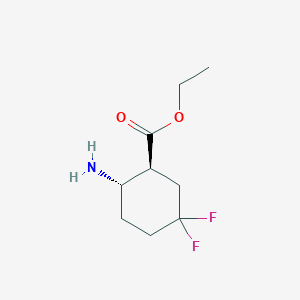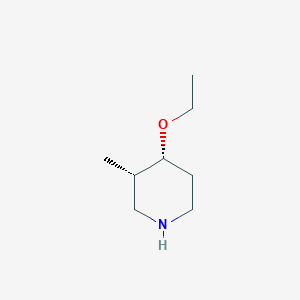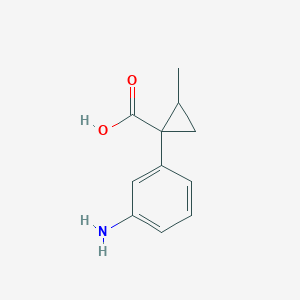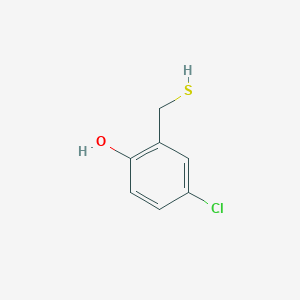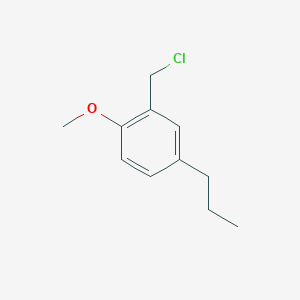
2-(Chloromethyl)-1-methoxy-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-methoxy-4-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a chloromethyl group at the second position, a methoxy group at the first position, and a propyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-4-propylbenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-methoxy-4-propylbenzene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxy-4-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include 2-(hydroxymethyl)-1-methoxy-4-propylbenzene, 2-(aminomethyl)-1-methoxy-4-propylbenzene, etc.
Oxidation: Products include 2-(formyl)-1-methoxy-4-propylbenzene and 2-(carboxy)-1-methoxy-4-propylbenzene.
Reduction: Products include 1-methoxy-4-propylbenzene and other reduced derivatives.
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-4-propylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals with potential therapeutic effects.
Material Science: It can be utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound may be used in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-propylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The methoxy and propyl groups may influence the compound’s lipophilicity and ability to cross biological membranes, affecting its distribution and activity within the body .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1-methoxybenzene: Lacks the propyl group, which may affect its reactivity and applications.
2-(Chloromethyl)-4-propylbenzene:
1-Methoxy-4-propylbenzene: Lacks the chloromethyl group, reducing its reactivity in substitution reactions.
Uniqueness
2-(Chloromethyl)-1-methoxy-4-propylbenzene is unique due to the presence of all three substituents (chloromethyl, methoxy, and propyl) on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-propylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-3-4-9-5-6-11(13-2)10(7-9)8-12/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
YEZPHNFPEGCUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



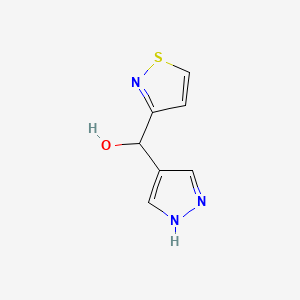
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)


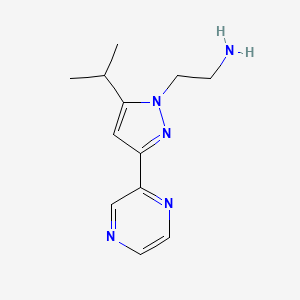
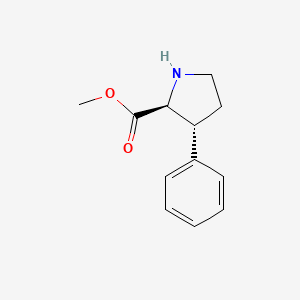
![2-[4-(Difluoromethyl)phenyl]pyridine](/img/structure/B13337449.png)
